molecular formula C11H13NO3 B12073099 N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide

Cat. No.: B12073099
M. Wt: 207.23 g/mol
InChI Key: ABBGQGWAIHSSNW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom, a hydroxyl group at the fourth position, and a methoxy group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for about 4 hours. The product is then extracted and purified using silica-gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-methoxy-2-cyclopropylbenzaldehyde.

    Reduction: Formation of N-cyclopropyl-4-hydroxy-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of the hydroxyl and methoxy groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties. The combination of the cyclopropyl, hydroxyl, and methoxy groups in this particular arrangement is not commonly found in other benzamide derivatives, making it a compound of interest for further study.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-cyclopropyl-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-15-10-6-8(13)4-5-9(10)11(14)12-7-2-3-7/h4-7,13H,2-3H2,1H3,(H,12,14)

InChI Key

ABBGQGWAIHSSNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)NC2CC2

Origin of Product

United States

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